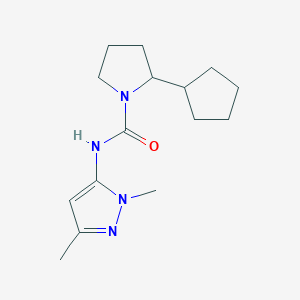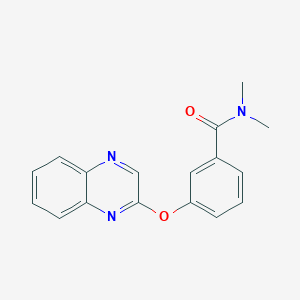
N,N-dimethyl-4-quinoxalin-2-yloxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-quinoxalin-2-yloxybenzamide, commonly known as DMQX, is a synthetic compound that is widely used in scientific research for its ability to block the activity of a specific type of glutamate receptor in the brain. Glutamate is one of the most important neurotransmitters in the brain, and its receptors play a crucial role in many physiological and pathological processes. DMQX has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
DMQX blocks the activity of AMPA receptors by binding to a specific site on the receptor called the ligand-binding domain. This prevents the binding of glutamate to the receptor and inhibits the flow of ions through the receptor channel. This ultimately leads to a decrease in the excitability of neurons and a reduction in synaptic transmission.
Biochemical and Physiological Effects:
The blockade of AMPA receptors by DMQX has several biochemical and physiological effects. It can reduce the release of neurotransmitters, such as glutamate and dopamine, and decrease the activity of intracellular signaling pathways, such as the protein kinase C pathway. This can lead to a decrease in neuronal excitability, synaptic plasticity, and long-term potentiation, which are all important processes for learning and memory.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DMQX in lab experiments is its potency and selectivity for AMPA receptors. This allows researchers to specifically study the function of these receptors without affecting other glutamate receptors or ion channels. However, one of the limitations of DMQX is its short half-life, which can make it difficult to maintain a stable blockade of AMPA receptors over long periods of time.
Future Directions
DMQX has several potential future directions in scientific research. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders, such as epilepsy, stroke, depression, and anxiety. Another area of interest is its role in synaptic plasticity and learning and memory, which could lead to the development of new drugs for cognitive enhancement. Additionally, DMQX could be used in combination with other drugs or therapies to improve their efficacy and reduce their side effects.
Synthesis Methods
The synthesis of DMQX involves several steps, starting with the reaction between 2-nitroaniline and ethyl acetoacetate to form 2-nitrophenylacetoacetate. This intermediate is then reacted with 2-bromo-4-methoxyaniline to form 2-bromo-4-methoxyphenylacetoacetate. The final step involves the reaction between 2-bromo-4-methoxyphenylacetoacetate and N,N-dimethylamine to form DMQX.
Scientific Research Applications
DMQX is primarily used in scientific research to study the function of glutamate receptors in the brain. It is a potent and selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is one of the major types of glutamate receptors in the brain. By blocking the activity of AMPA receptors, DMQX can help researchers understand the role of glutamate in various physiological and pathological processes, such as learning and memory, epilepsy, stroke, and neurodegenerative diseases.
properties
IUPAC Name |
N,N-dimethyl-4-quinoxalin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-20(2)17(21)12-7-9-13(10-8-12)22-16-11-18-14-5-3-4-6-15(14)19-16/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQLGDDWRHZAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(3,3-dimethylmorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7527842.png)


![methyl 2-[1-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]piperidin-2-yl]acetate](/img/structure/B7527865.png)


![4-[[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]sulfamoyl]benzoic acid](/img/structure/B7527895.png)

![1-[(2-cyanophenyl)methyl]-N-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7527899.png)
![2-[4-(2-chlorobenzoyl)-1,4-diazepan-1-yl]-N-cyclopentylpropanamide](/img/structure/B7527907.png)
![2-(hexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-yl)quinoxaline](/img/structure/B7527912.png)

![1-[(5-Butyl-1,2,4-oxadiazol-3-yl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7527933.png)